6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Overview
Description
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with specific cellular targets. It has been proposed that the compound inhibits the activity of enzymes involved in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound has been found to inhibit the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways. It has also been found to inhibit the growth of cancer cells by blocking the cell cycle at specific checkpoints. Additionally, the compound has been found to possess antiviral activity by inhibiting the replication of viruses. Furthermore, the compound has shown promising antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine in lab experiments include its high potency, selectivity, and low toxicity. The compound has been found to be effective against a broad range of cancer cell lines and viruses. Additionally, the compound has shown promising results in preclinical studies, making it a potential candidate for further development.
However, the limitations of using this compound in lab experiments include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. One direction is to further investigate the mechanism of action of the compound, which can provide insights into its biological activity. Another direction is to explore the potential applications of the compound in the treatment of other diseases, such as viral infections and bacterial infections. Additionally, research can be conducted to optimize the synthesis method of the compound, which can improve its yield and purity. Finally, the compound can be further evaluated in preclinical and clinical studies to assess its safety and efficacy in humans.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antiviral, and antimicrobial activities. However, further research is needed to fully understand the mechanism of action of the compound and explore its potential applications in the treatment of other diseases.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antiviral, and antimicrobial activities. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antiviral activity against a broad range of viruses, including HIV, influenza, and herpes simplex virus. Additionally, the compound has shown promising antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-3-4-6-14(13)15-11-17(19-12-16(15)18)21-9-7-20(2)8-10-21/h3-6,11-12H,7-10,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNJVXQYASCHAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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